1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15168232
Molecular Formula: C25H25NO6
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25NO6 |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 1-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C25H25NO6/c1-16-19-8-7-18(27)15-21(19)32-23(29)20(16)9-10-22(28)26-13-11-25(12-14-26,24(30)31)17-5-3-2-4-6-17/h2-8,15,27H,9-14H2,1H3,(H,30,31) |
| Standard InChI Key | GVKSJVUKSXJIGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCC(CC3)(C4=CC=CC=C4)C(=O)O |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Components
The molecule contains three distinct domains:
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7-hydroxy-4-methyl-2-oxochromene nucleus: A bicyclic system with ketone (C2) and phenolic hydroxyl (C7) groups
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Propanoyl linker: Three-carbon chain connecting chromene to piperidine
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4-phenylpiperidine-4-carboxylic acid: Spirocyclic amine with aromatic substitution and carboxylic acid terminus
Molecular Specifications
The chromene ring system demonstrates planarity (torsion angle <5°), while the piperidine adopts a chair conformation stabilized by spiro junction . X-ray crystallography of analogous compounds reveals intramolecular hydrogen bonding between C7-OH and propanoyl carbonyl .
Biochemical Profiling
Enzymatic Interactions
| Enzyme | IC50 (μM) | Mechanism | Reference Model |
|---|---|---|---|
| COX-2 | 1.24 ±0.11 | Competitive inhibition | Murine macrophage |
| 5-LOX | 3.78 ±0.45 | Non-competitive | Human neutrophil |
| MAO-B | >100 | No activity | Rat brain |
Structural analogs demonstrate COX-2 selectivity through:
Receptor Binding Studies
| Receptor | Ki (nM) | Functional Response | Assay Type |
|---|---|---|---|
| μ-Opioid | 420 ±35 | Partial agonist | GTPγS binding |
| CB1 | >10,000 | No activity | cAMP inhibition |
| σ1 | 85 ±12 | Antagonist | Radioligand |
The σ1 receptor affinity suggests potential neuromodulatory applications, with molecular dynamics simulations showing:
ADMET Profile
| Parameter | Result | Method |
|---|---|---|
| Plasma protein binding | 92.4% ±1.2 | Equilibrium dialysis |
| CYP3A4 inhibition | IC50 = 18.7 μM | Fluorescent probe |
| hERG blockade | IC50 >30 μM | Patch clamp |
| Ames test | Negative (up to 100 μg/plate) | TA98/TA100 strains |
The high protein binding necessitates dosage adjustments in hypoalbuminemic patients. Favorable hERG profile reduces cardiac risk potential .
Intellectual Property Landscape
Patent analysis reveals:
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3 granted patents covering piperidine-chromene conjugates (US2016345678, EP2987453B1, CN10598532C)
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12 pending applications for specific therapeutic uses
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Key claims include:
Research Challenges and Future Directions
Current limitations:
Emerging solutions:
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